molecular formula C12H22F2N2O2 B1381493 Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate CAS No. 1258637-94-3

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate

Cat. No.: B1381493
CAS No.: 1258637-94-3
M. Wt: 264.31 g/mol
InChI Key: JPAFVXCGQPKXSN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined molecular structure characterized by several key structural features. The compound bears the Chemical Abstracts Service registry number 1258637-94-3 and corresponds to the molecular formula C₁₂H₂₂F₂N₂O₂. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound.

The structural representation of this molecule reveals a piperidine ring system substituted at the 4-position with a difluorinated ethyl chain bearing a terminal amino group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl group, commonly referred to as a Boc protecting group in synthetic chemistry. The molecular weight of the compound is precisely calculated as 264.31 grams per mole.

Property Value Reference
Molecular Formula C₁₂H₂₂F₂N₂O₂
Molecular Weight 264.31 g/mol
Chemical Abstracts Service Number 1258637-94-3
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCC(CC1)C(CN)(F)F

The compound exhibits specific physicochemical properties that reflect its structural characteristics. The calculated logarithm of the partition coefficient (XLogP3-AA) is 1.6, indicating moderate lipophilicity. The molecule contains one hydrogen bond donor and five hydrogen bond acceptors, suggesting potential for specific molecular interactions. The rotatable bond count of four indicates a degree of conformational flexibility that may be advantageous in binding interactions.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which has undergone dramatic evolution since its inception in the 19th century. The foundational work in organofluorine chemistry began before elemental fluorine itself was isolated, with Alexander Borodin conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. This early work established the principle of halogen exchange that remains central to modern fluorochemical synthesis.

The industrial development of organofluorine chemistry experienced dramatic acceleration during World War Two, driven by the requirements of the Manhattan Project. The need for materials capable of withstanding the corrosive effects of uranium hexafluoride led to unprecedented advances in fluorochemical technology. This period saw the development of large-scale fluorination processes, including catalytic fluorination using elemental fluorine and metallic fluoride processes employing cobalt trifluoride.

The evolution of fluorinated building blocks gained momentum in the latter half of the 20th century as researchers recognized the unique properties conferred by fluorine substitution. Fluorinated compounds demonstrate enhanced thermal stability compared to their non-fluorinated counterparts, and the incorporation of fluorine atoms serves to modulate physical and chemical properties such as stability, reactivity, lipophilicity, and acidity with minimal steric perturbation. It is estimated that approximately thirty percent of all newly approved drugs incorporate one or more fluorine atoms, representing billions of dollars in annual sales.

The specific development of difluorinated building blocks, such as those incorporated in this compound, represents a more recent advancement in the field. The preparation of gem-difluoroalkenes and related difluorinated structures has emerged as an important area of research due to their applications in medicinal chemistry, agrochemical industry, and materials science. Modern synthetic approaches have evolved to utilize difluorocarbene-enabled reactions and other advanced methodologies for introducing difluorinated functionality into organic molecules.

Position within Piperidine Derivative Classification

Piperidine derivatives constitute one of the most significant classes of heterocyclic compounds in pharmaceutical and synthetic chemistry. The piperidine ring system, consisting of a six-membered heterocycle containing one nitrogen atom and five carbon atoms in sp³-hybridized states, serves as a fundamental building block for numerous bioactive compounds. The versatility of the piperidine framework has made it a cornerstone of medicinal chemistry, with more than seven thousand piperidine-related publications appearing in the scientific literature over recent years.

This compound occupies a distinct position within the broader classification of piperidine derivatives as a protected amino acid derivative with fluorinated substitution. The compound belongs to the subset of 4-substituted piperidines, which have demonstrated particular promise in neurological applications. Piperidine-containing compounds have shown significant potential against neurodegenerative diseases, with the piperidine nucleus serving as a promising scaffold for drug development.

The structural features of this compound place it within the category of functionalized building blocks designed for further synthetic elaboration. The presence of the tert-butoxycarbonyl protecting group indicates its utility as an intermediate in multi-step synthetic sequences, while the difluorinated amino functionality provides a handle for additional chemical transformations. This dual functionality positions the compound as a versatile synthetic intermediate capable of accessing diverse molecular architectures.

Classification Category Description Reference
Heterocyclic Class Six-membered nitrogen heterocycle
Substitution Pattern 4-Substituted piperidine
Functional Group Type Protected amino acid derivative
Fluorination Pattern Difluorinated building block
Synthetic Utility Pharmaceutical intermediate

Recent advances in piperidine synthesis have emphasized the development of efficient routes to substituted derivatives. Modern synthetic approaches include transition-metal catalyzed methodologies, radical-mediated cyclizations, and multicomponent reactions that enable rapid access to diverse piperidine architectures. The synthesis of fluorinated piperidines, in particular, has benefited from advances in direct fluorination methods and the development of fluorinated building blocks.

Significance in Fluorinated Building Block Development

The significance of this compound extends beyond its individual structural characteristics to encompass its role in the broader development of fluorinated building blocks for pharmaceutical and materials applications. Fluorinated building blocks have become indispensable tools in modern synthetic chemistry, offering synthetic chemists the ability to modulate molecular properties through strategic fluorine incorporation.

The development of fluorinated building blocks has been driven by the recognition that fluorine substitution can dramatically alter the biological and physical properties of organic molecules. Modern approaches to fluorinated building block synthesis have evolved to include transition-metal catalyzed directed carbon-hydrogen functionalization methods that enable efficient introduction of fluorinated fragments. These methodologies have expanded the toolkit available to synthetic chemists for accessing fluorinated molecular architectures.

This compound exemplifies the sophisticated design principles underlying modern fluorinated building blocks. The compound incorporates multiple functional handles that enable diverse synthetic transformations while maintaining the beneficial properties associated with fluorine substitution. The difluorinated ethyl chain provides a stable yet reactive functionality that can participate in various chemical reactions without compromising the structural integrity of the molecule.

The strategic importance of such fluorinated building blocks is reflected in their widespread commercial availability and utilization across multiple industries. In addition to pharmaceutical applications, fluorinated building blocks find extensive use in materials chemistry, agrochemistry, and general organic synthesis. The incorporation of fluorinated functionality into herbicides and pesticides has created a substantial subclass of agrochemicals that demonstrate improved performance characteristics compared to their non-fluorinated analogs.

Recent developments in fluorinated building block chemistry have emphasized the creation of compounds that combine multiple advantageous structural features. The integration of fluorinated functionality with established pharmacophoric elements, such as the piperidine ring system, represents a convergence of different areas of medicinal chemistry expertise. This approach enables the development of building blocks that simultaneously address multiple design criteria, including potency, selectivity, metabolic stability, and physicochemical properties.

Properties

IUPAC Name

tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h9H,4-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAFVXCGQPKXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table: General Conditions for Related Reactions

Reaction Type Conditions Yield
Nucleophilic Substitution DMF, 80°C, 2 hours 70-80%
Reductive Amination THF, rt, 24 hours 80-90%
Boc Protection DCM, rt, 1 hour 90-95%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to serve as a building block for the development of drugs targeting neurological disorders and other therapeutic areas.

2. Antidepressant Development

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant activity. The introduction of fluorine atoms in its structure enhances its lipophilicity, which may improve its ability to cross the blood-brain barrier, thus increasing efficacy in treating depression .

Synthetic Applications

1. Organic Synthesis

The compound is employed as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its piperidine ring offers a versatile platform for further functionalization, making it valuable in synthesizing complex organic molecules .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryIntermediate for synthesizing pharmaceuticals
Antidepressant DevelopmentPotential use in developing antidepressant drugs
Organic SynthesisReagent for nucleophilic substitution reactions

Case Studies

Case Study 1: Antidepressant Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antidepressant effects using animal models. The results indicated that certain derivatives significantly reduced depressive behaviors compared to control groups, suggesting that modifications to the compound's structure can enhance pharmacological activity .

Case Study 2: Synthesis of Complex Molecules

Another research project focused on utilizing this compound as a key intermediate in the synthesis of novel anti-cancer agents. The researchers demonstrated that by modifying the piperidine ring and introducing additional functional groups, they could create compounds with improved efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroethylamine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Weight Key Features Applications References
Target Compound 2-amino-1,1-difluoroethyl 376.74 High lipophilicity; metabolic stability due to fluorine; amine for H-bonding Drug intermediates (e.g., kinase inhibitors)
tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-hydroxypropyl 243.35 Hydrophilic; hydroxyl group for solubility Protecting group in organic synthesis
tert-butyl 4-(6-methoxy-5-nitro-2H-indazol-2-yl)piperidine-1-carboxylate 6-methoxy-5-nitroindazolyl ~338.34 Electron-withdrawing nitro group; reducible to amine Precursor for indazole-based therapeutics
tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)piperidine-1-carboxylate Iodopyrazolopyrimidinylmethyl ~473.23 Bulky iodinated heterocycle; potential kinase inhibition Kinase inhibitor synthesis
tert-butyl 4-(3,3-difluoro-2-(naphthalen-2-yl)allyl)piperidine-1-carboxylate Difluoroallyl-naphthyl ~399.41 Conformational rigidity; enhanced π-π stacking Photocatalysis applications
tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate 2-aminothiazolyl ~283.35 Thiazole pharmacophore; H-bond donor/acceptor Antimicrobial or anticancer agents

Comparative Analysis

Electronic and Steric Effects
  • Target Compound: The 1,1-difluoroethyl group introduces strong electronegativity, reducing electron density on the adjacent amine. This enhances stability against oxidative metabolism compared to non-fluorinated analogs (e.g., tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate) .
  • Indazole Derivatives (e.g., ): Nitro and methoxy groups increase electron-withdrawing effects, making the compound more reactive toward reduction or nucleophilic substitution .
Lipophilicity and Solubility
  • The target compound’s difluoroethyl group increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility. In contrast, the hydroxypropyl analog () has higher solubility due to its polar hydroxyl group .
  • Thiazole-containing derivatives () balance lipophilicity and solubility via heterocyclic aromaticity, making them suitable for oral drug formulations .

Pharmacological Potential

  • The target compound’s amine and fluorine motifs are critical in mTORC1 inhibitors (e.g., RMC-5552 analogs), where fluorine improves pharmacokinetics .
  • Thiazole-containing analogs () show promise in antimicrobial screens due to thiazole’s role in disrupting bacterial cell walls .

Biological Activity

Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate (CAS: 1258637-94-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H27F2N3O2
  • Molecular Weight : 319.4 g/mol
  • IUPAC Name : tert-butyl (R)-4-amino-3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate
  • SMILES Notation : O=C(N1CC(F)(F)C@HCC1)OC(C)(C)C

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets. The presence of the difluoroethyl group enhances its lipophilicity and may improve its binding affinity to target proteins.

1. Antidepressant Activity

A study investigated the compound's potential as an antidepressant. It was found to inhibit the reuptake of serotonin and norepinephrine, similar to known antidepressants. The structure-activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance efficacy.

2. Anticancer Properties

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was evaluated for its ability to induce apoptosis in cancer cells, with results indicating significant cell death at micromolar concentrations.

3. Neuroprotective Effects

Research highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress and improve neuronal survival rates in vitro.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismFindingsReference
AntidepressantSerotonin/Norepinephrine ReuptakeInhibition observed; SAR analysis favorable
AnticancerVarious Cancer Cell LinesInduced apoptosis; cytotoxic at micromolar
NeuroprotectiveNeuronal CellsReduced oxidative stress; improved survival

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The results indicated a comparable efficacy to established antidepressants like fluoxetine.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine backbone functionalization. For example, similar derivatives (e.g., tert-butyl 4-(N-(3-fluorophenyl)acetamido)piperidine-1-carboxylate) are synthesized by reacting intermediates with acyl chlorides under basic conditions (e.g., NaH or K₂CO₃ in THF or acetonitrile) . To optimize yields:

  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography or recrystallization.
    • Key Data :
StepReagents/ConditionsYield (%)Reference
AcylationChloroacetyl chloride, K₂CO₃65–75
Boc DeprotectionHCl/dioxane>90

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H/¹³C): Confirm backbone structure and substituent positions (e.g., difluoroethyl and tert-butyl groups) .
  • Mass Spectrometry (MS) : Verify molecular weight (MW: 277.36 for similar analogs) .
  • HPLC : Assess purity (>95% for research-grade material) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks .
  • Waste Disposal : Segregate organic waste and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the difluoroethyl and amino groups in this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and frontier molecular orbitals, identifying nucleophilic/electrophilic sites.
  • Use MD simulations (e.g., GROMACS) to study solvation effects and conformational flexibility .
    • Key Insight : The electron-withdrawing difluoro group may reduce amine basicity, impacting salt formation or catalytic activity.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-technique cross-validation : Compare NMR, IR, and X-ray crystallography (if crystals are obtainable). For example, SHELX software can refine crystal structures to resolve ambiguities .
  • Isotopic labeling : Introduce ¹⁵N or ¹⁹F labels to track specific groups in complex spectra .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Conduct pH stability studies : Expose the compound to HCl/NaOH solutions (0.1–1 M) and monitor degradation via HPLC.
  • Mechanistic analysis : The tert-butyl group provides steric protection to the piperidine ring, delaying hydrolysis. However, the Boc group is labile under strong acids (e.g., TFA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate

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